3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
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Overview
Description
3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a quinazoline core fused with a thiazole ring, and it is substituted with a 4-chlorophenyl group. This unique structure contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild and environmentally friendly, making this method highly efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring consistent quality, and implementing safety measures for handling reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various cellular proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: It may induce apoptosis (programmed cell death) in cancer cells by disrupting the cell cycle and increasing the accumulation of reactive oxygen species (ROS).
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, making it a potential anticancer agent.
Thiazolo[2,3-b]quinazoline: Exhibits antifungal and antioxidant activities.
Triazolo[1,5-a]pyrimidine: Possesses various pharmacological activities, including anti-inflammatory and antimicrobial properties.
Uniqueness
3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one stands out due to its unique combination of a quinazoline core and a thiazole ring, which imparts distinct chemical and biological properties. Its potential as an anticancer agent, along with its versatility in chemical reactions, makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H9ClN2OS2 |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C16H9ClN2OS2/c17-10-7-5-9(6-8-10)13-14-18-15(20)11-3-1-2-4-12(11)19(14)16(21)22-13/h1-8H,(H,18,20) |
InChI Key |
KAXBRFIVDMWGMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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